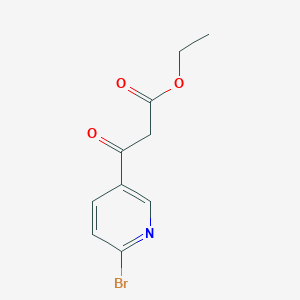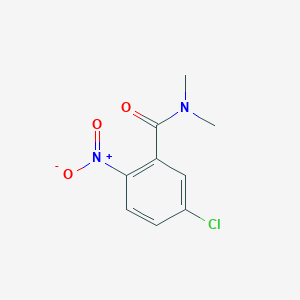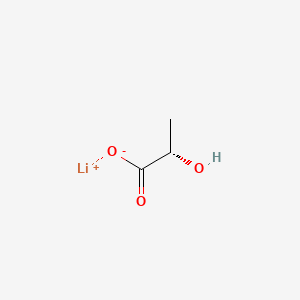
Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate, also known as ethyl 6-bromo-3-pyridylacetoacetate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyridine derivatives and is widely used in organic synthesis and pharmaceutical research.
Applications De Recherche Scientifique
Synthesis and Polymer Applications
- Asymmetric Difunctional Initiators : This compound has been used in the synthesis of novel asymmetric difunctional initiators for atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP). These initiators facilitate the creation of block copolymers with specific structural features, showcasing the compound's utility in advanced polymer synthesis (Tunca et al., 2001).
Medicinal Chemistry and Drug Design
- Anticancer Agents : Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate derivatives have shown potential in the development of novel anticancer agents. By undergoing specific reactions, these derivatives can inhibit the proliferation of cancer cells and may serve as leads for new therapeutic drugs (Temple et al., 1992).
Catalysis and Organic Synthesis
- Iminopyridine Ligands : This compound plays a crucial role in the synthesis of sterically demanding iminopyridine ligands. These ligands, in turn, are pivotal in creating complexes for ethylene polymerization/oligomerization, indicating its significance in catalytic processes and material science (Irrgang et al., 2007).
Bioorganic Chemistry
- Enzyme Inhibition : Derivatives of Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate have been explored for their enzyme inhibition properties, particularly in the context of acetylcholinesterase inhibitors. These findings are vital for the development of treatments for neurodegenerative diseases (Nemani et al., 2018).
Analytical Chemistry
- Bioanalytical Method Development : A quantitative bioanalytical method has been established for an acetylcholinesterase inhibitor derived from Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate. This method aids in the precise measurement of the molecule, supporting drug development and pharmacokinetic studies (Nemani et al., 2018).
Propriétés
IUPAC Name |
ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)5-8(13)7-3-4-9(11)12-6-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYNIFKREWJHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647091 | |
| Record name | Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(6-bromopyridin-3-YL)-3-oxopropanoate | |
CAS RN |
916791-37-2 | |
| Record name | Ethyl 3-(6-bromopyridin-3-yl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1593028.png)



![2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1593034.png)








![Ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt](/img/structure/B1593048.png)